

# Sulfaethoxypyridazine withdrawal time cattle

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## Compound Focus: Sulfaethoxypyridazine

CAS No.: 963-14-4

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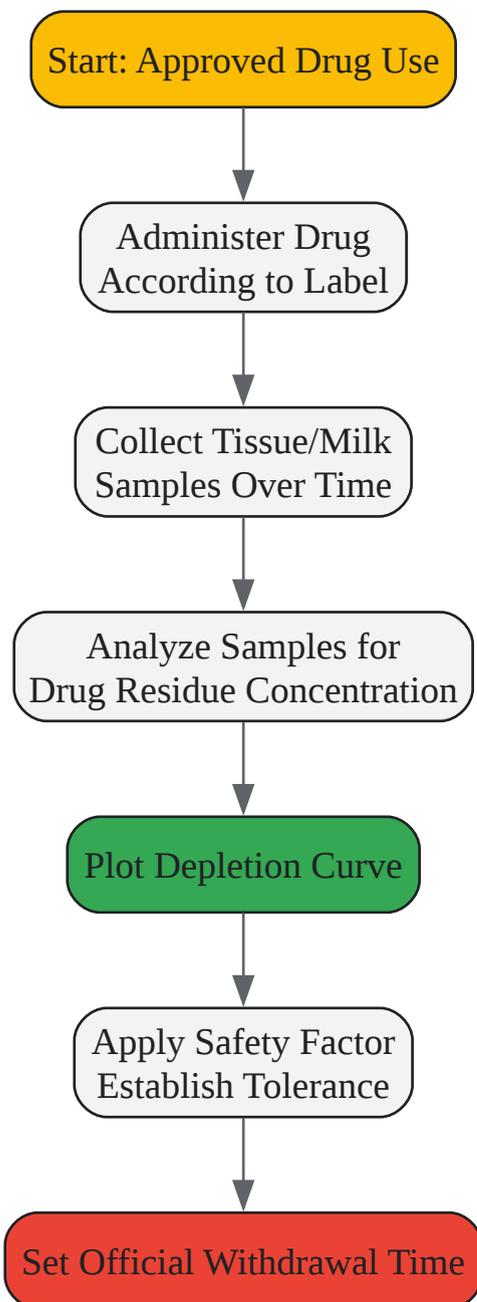
## Established Regulatory Status and Data Gaps

**Sulfaethoxypyridazine** is recognized as one of the few sulfonamide drugs approved for use in **lactating dairy cattle** [1]. However, the search results, which include current federal regulations and scientific publications, lack the specific numerical withdrawal time for this drug. Here is a summary of the available information:

Drug Name	Species and Production Class	Withdrawal Time (Meat)	Withdrawal Time (Milk)	Source / Evidence
<b>Sulfaethoxypyridazine</b>	Lactating dairy cattle	<b>Data Not Found</b>	<b>Data Not Found</b>	Listed as an approved sulfonamide; specific withdrawal period not provided [1].
<b>Sulfadimethoxine</b> (for reference)	Lactating dairy cows	Not specified in source	Established, but duration not specified in abstract [2]	A related sulfonamide; highlights that withdrawal studies are conducted but details are not available in these results.

## Protocol for Establishing a Withdrawal Time

Although the specific data for **sulfaethoxypyridazine** is unavailable, the general methodology for establishing a withdrawal period is standardized. The following workflow outlines the key stages of this process. The scientific foundation for this process involves pharmacokinetic studies to understand the drug's absorption, distribution, metabolism, and excretion (ADME) in the target species [3].



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The process for determining a withdrawal time, as inferred from regulatory frameworks and related research, involves several critical stages [1] [2]:

- **Residue Depletion Study:** The animal health company conducts studies where the drug is administered to cattle according to label instructions. Tissue (muscle, liver, kidney, fat) and milk samples are collected at various time points after the last administration [1].
- **Analytical Testing:** Samples are analyzed using validated methods (e.g., High-Performance Liquid Chromatography, HPLC) to determine the concentration of the drug and its metabolites over time [3].
- **Data Analysis and Withdrawal Period Setting:** The time course of residue depletion is plotted. The withdrawal period is calculated as the time required for residues to deplete below the official safe tolerance level in all edible tissues and milk, often with an added safety margin [1] [2].

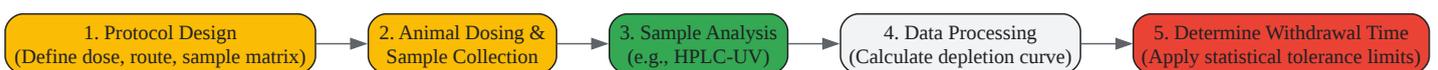
## Application Notes for Researchers

In a professional or research context, the following points are critical:

- **Consult Authoritative Sources:** The absence of this data in general publications indicates that you must consult **primary sources**. The specific withdrawal time is a legal requirement established by the FDA and would be found on the official product label or in the Freedom of Information (FOI) summary for the New Animal Drug Application (NADA).
- **Use the FARAD Resource:** For extralabel drug uses or when official data is inaccessible, the **Food Animal Residue Avoidance Databank (FARAD)** is the definitive scientific resource. Researchers can contact FARAD for estimated withdrawal intervals based on pharmacokinetic modeling [4].
- **Understand the Consequences:** As part of the US National Residue Program, the USDA-FSIS conducts surveillance testing. If an illegal residue is confirmed, the product is deemed "adulterated" and is not allowed to enter the food supply, potentially leading to regulatory action against the producer [1].

## Proposed Experimental Workflow

For a research team aiming to fill this data gap or conduct a related study, the following high-level protocol, based on standard practices, can serve as a starting point.



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### Detailed Methodology:

- **Protocol Design:** Secure IACUC approval. Use healthy, lactating cattle of the appropriate production class. The dosage, route of administration, and treatment duration must reflect the labeled use of **sulfaethoxy pyridazine**.
- **Animal Dosing & Sample Collection:** Administer the drug. Collect meat (muscle, liver, kidney, fat) and milk samples at multiple, strategically timed intervals post-administration. Accurate records of all samples are crucial.
- **Sample Analysis:** Use a method like HPLC with a UV detector [3]. Briefly, samples are prepared by protein precipitation (e.g., with perchloric acid), centrifuged, and filtered. The filtrate is injected into the HPLC system, and drug concentrations are calculated by comparing sample peak areas to a standard curve.
- **Data Processing & Determination:** Plot the mean residue concentrations against time for each tissue and milk. The withdrawal time is statistically determined (e.g., using a tolerance limit test) as the time at which the upper confidence limit of the residue concentration falls below the established safe tolerance in all relevant tissues.

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## References

1. Preventing Antibiotic Residues [beefresearch.org]
2. Sulfadimethoxine Withdrawal Time in Lactating Cows [bovine-ojs-tamu.tdl.org]
3. Oral pharmacokinetics of sulfadiazine and ... [pmc.ncbi.nlm.nih.gov]
4. Withdrawal Time - an overview | ScienceDirect Topics [sciencedirect.com]

To cite this document: Smolecule. [Sulfaethoxy pyridazine withdrawal time cattle]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b592505#sulfaethoxy pyridazine-withdrawal-time-cattle>]

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